2,4,6-Trimethylphenethylamine hydrochloride
Overview
Description
2,4,6-Trimethylphenethylamine hydrochloride is an organic compound frequently utilized in scientific research. It is a phenethylamine derivative with a broad range of applications in the fields of biochemistry and pharmacology . The compound is known for its role as a monoamine reuptake inhibitor, which implies it obstructs the reuptake of monoamines such as dopamine and norepinephrine .
Mechanism of Action
Target of Action
The primary targets of 2,4,6-Trimethylphenethylamine hydrochloride are monoamines such as dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, attention, and physiological processes like heart rate and sleep .
Mode of Action
This compound acts as a monoamine reuptake inhibitor . This means it obstructs the reuptake of monoamines such as dopamine and norepinephrine . By blocking the reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The increase in neurotransmitter concentration leads to heightened stimulation of postsynaptic receptors . This can affect various biochemical pathways and physiological responses, including those in the brain and nervous system . The exact pathways and their downstream effects can vary depending on the specific context and individual differences .
Result of Action
The result of the action of this compound is an increased stimulation of postsynaptic receptors due to the higher concentration of neurotransmitters in the synaptic cleft . This can lead to changes in mood, attention, and various physiological processes .
Biochemical Analysis
Biochemical Properties
2,4,6-Trimethylphenethylamine hydrochloride plays a significant role in biochemical reactions by acting as a monoamine reuptake inhibitor. This means it obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . The compound interacts with various enzymes and proteins involved in neurotransmitter metabolism and signaling pathways, enhancing the stimulation of postsynaptic receptors .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased levels of dopamine and norepinephrine due to the compound’s reuptake inhibition can lead to heightened cellular responses, affecting processes such as neurotransmission, mood regulation, and energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to monoamine transporters, inhibiting their function. This inhibition prevents the reuptake of neurotransmitters like dopamine and norepinephrine, resulting in their accumulation in the synaptic cleft . The compound’s interaction with these transporters and subsequent neurotransmitter accumulation leads to increased stimulation of postsynaptic receptors, altering neuronal communication and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained increases in neurotransmitter levels, which may have lasting impacts on cellular processes and overall physiological responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance neurotransmitter levels and improve mood and cognitive function. At higher doses, it can lead to toxic or adverse effects, including overstimulation of the nervous system and potential neurotoxicity . Understanding the dosage thresholds is essential for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines . The compound’s inhibition of monoamine reuptake can affect metabolic flux and alter metabolite levels, influencing overall neurotransmitter dynamics and physiological responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Studying the subcellular distribution of the compound can provide insights into its mechanisms of action and potential therapeutic targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylphenethylamine hydrochloride typically involves the alkylation of 2,4,6-trimethylphenol with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced forms.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
2,4,6-Trimethylphenethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies investigating the influence of various substances on the brain, nervous system, and physiological responses.
Medicine: Explored for its potential therapeutic effects due to its role as a monoamine reuptake inhibitor.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylbenzeneethanamine hydrochloride
- 2,4,6-Trimethylphenylacetonitrile
- 2,4,6-Trimethoxybenzylamine hydrochloride
- 2,4,6-Trimethylphenylhydrazine hydrochloride
Uniqueness
2,4,6-Trimethylphenethylamine hydrochloride is unique due to its specific structure and its role as a monoamine reuptake inhibitor. This property distinguishes it from other similar compounds, making it particularly valuable in research focused on neurotransmitter dynamics and related therapeutic applications .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLMPZNZDSXSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637613 | |
Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3167-10-0 | |
Record name | 3167-10-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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